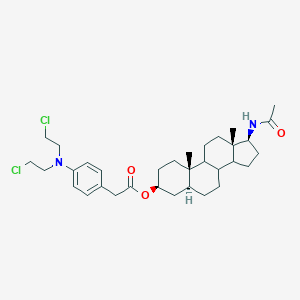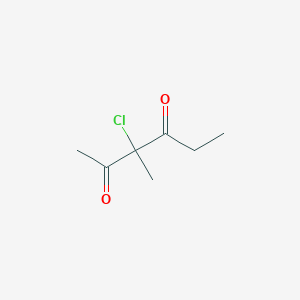
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Chlorothiazide, and it belongs to a class of drugs known as thiazide diuretics. Chlorothiazide is primarily used to treat hypertension and edema, and it works by increasing the excretion of sodium and water from the body. In
Applications De Recherche Scientifique
Chlorothiazide has been widely studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, diabetes, and osteoporosis. The compound has been shown to have antihypertensive effects by reducing blood pressure through the excretion of sodium and water from the body. Chlorothiazide has also been found to improve glucose tolerance and insulin sensitivity in patients with diabetes. Furthermore, the compound has been shown to have beneficial effects on bone health by increasing bone mineral density and reducing the risk of fractures.
Mécanisme D'action
Chlorothiazide works by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubule of the kidney, leading to an increase in the excretion of sodium and water from the body. This results in a decrease in blood volume and a subsequent reduction in blood pressure. Chlorothiazide also has a mild diuretic effect, which further contributes to its antihypertensive action.
Effets Biochimiques Et Physiologiques
Chlorothiazide has been shown to have various biochemical and physiological effects on the body. The compound has been found to increase the excretion of potassium, magnesium, and calcium ions from the body, which can lead to electrolyte imbalances. Chlorothiazide has also been shown to increase the excretion of uric acid, which can lead to gout in some patients. Furthermore, the compound has been found to have a mild hypoglycemic effect, which can be beneficial in patients with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Chlorothiazide has several advantages and limitations for lab experiments. The compound is readily available and relatively inexpensive, making it a popular choice for research studies. Chlorothiazide is also stable under normal laboratory conditions and can be easily stored for extended periods. However, the compound has limited solubility in water, which can make it difficult to prepare solutions for experiments. Furthermore, Chlorothiazide has a relatively short half-life, which can make it challenging to maintain consistent levels of the compound in the body.
Orientations Futures
There are several future directions for research on Chlorothiazide. One area of interest is the potential use of the compound in the treatment of osteoporosis. Chlorothiazide has been shown to increase bone mineral density in animal studies, and further research is needed to determine its efficacy in humans. Another area of interest is the potential use of Chlorothiazide in combination with other drugs for the treatment of hypertension and heart failure. Finally, further studies are needed to explore the potential side effects and long-term safety of Chlorothiazide in humans.
Conclusion:
In conclusion, Chlorothiazide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been extensively studied for its antihypertensive, hypoglycemic, and bone-protective effects. Chlorothiazide has several advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Méthodes De Synthèse
Chlorothiazide can be synthesized through a multistep process involving the condensation of 2-aminothiophenol with chloroacetic acid, followed by oxidation and cyclization. The final product is obtained through recrystallization and purification. The synthesis of Chlorothiazide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Propriétés
Numéro CAS |
101063-92-7 |
|---|---|
Nom du produit |
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 6-chloro-, 1,1-dioxide |
Formule moléculaire |
C10H9ClN2O4S |
Poids moléculaire |
288.71 g/mol |
Nom IUPAC |
3-(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H9ClN2O4S/c11-6-1-2-8-7(5-6)12-9(3-4-10(14)15)13-18(8,16)17/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
Clé InChI |
BZCZSFSMKFOMOK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCC(=O)O |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-Hydrazino-5-Methylthieno[2,3-D]Pyrimidine](/img/structure/B8651.png)
![6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B8653.png)



